2,6-Dichloro-3,5-dimethoxyaniline CAS number 872509-56-3
2,6-Dichloro-3,5-dimethoxyaniline CAS number 872509-56-3
An In-Depth Technical Guide to 2,6-Dichloro-3,5-dimethoxyaniline (CAS: 872509-56-3)
Abstract
2,6-Dichloro-3,5-dimethoxyaniline is a highly substituted aromatic amine that serves as a critical intermediate in modern organic synthesis. Its unique substitution pattern—featuring two chlorine atoms ortho to the amine and two methoxy groups meta to it—imparts specific steric and electronic properties that make it a valuable building block for complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, a detailed, field-proven synthesis protocol, robust characterization data, and critical safety information. The content herein is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering researchers to effectively utilize this compound in their synthetic endeavors, particularly in the realms of pharmaceutical and agrochemical development.[1][2][3][4]
Physicochemical & Structural Properties
The compound, identified by CAS number 872509-56-3, is a white to off-white solid at room temperature.[1][5] The strategic placement of its functional groups is key to its utility. The electron-withdrawing chlorine atoms decrease the basicity of the aniline nitrogen, while the electron-donating methoxy groups influence the electron density of the aromatic ring. This electronic balance, combined with the steric hindrance around the amino group, dictates its reactivity in subsequent synthetic transformations.
| Property | Value | Reference(s) |
| CAS Number | 872509-56-3 | [1][2][5][6] |
| Molecular Formula | C₈H₉Cl₂NO₂ | [2][6] |
| Molecular Weight | 222.07 g/mol | [6] |
| IUPAC Name | 2,6-dichloro-3,5-dimethoxyaniline | [5] |
| Appearance | White to off-white powder or crystals | [1][5] |
| Boiling Point | 320 °C | [1][2] |
| Density | 1.357 g/cm³ | [1][2] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1][5] |
| Purity | Typically ≥97% - 98% | [5][6] |
Synthesis Protocol: Hydrolysis of N-(2,6-dichloro-3,5-dimethoxyphenyl)acetamide
The most direct and commonly cited synthesis for 2,6-dichloro-3,5-dimethoxyaniline involves the basic hydrolysis of its N-acetylated precursor, N-(2,6-dichloro-3,5-dimethoxyphenyl)acetamide.[1] This procedure represents a deprotection step, a common strategy in multi-step synthesis where the amine functionality is temporarily masked as an amide to prevent unwanted side reactions during other transformations. The amide is stable to a variety of reaction conditions but can be cleanly cleaved under basic conditions to liberate the free aniline.
Experimental Workflow: Synthesis via Hydrolysis
Caption: Workflow for the synthesis of 2,6-dichloro-3,5-dimethoxyaniline.
Detailed Step-by-Step Methodology
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Reagent Preparation: In a suitable reaction vessel, dissolve N-(2,6-dichloro-3,5-dimethoxyphenyl)acetamide (34.5 g, 131 mmol) in ethanol (600 mL).[1]
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Initiation of Hydrolysis: To this solution, add a 2N aqueous solution of potassium hydroxide (400 mL). The addition of a strong base is the causal agent for the hydrolysis of the amide bond.[1]
-
Reaction Conditions: Heat the resulting mixture to 90°C and maintain a gentle reflux for 2 days with continuous stirring. The elevated temperature is necessary to overcome the activation energy of the hydrolysis, and the extended reaction time ensures complete conversion.[1]
-
Product Precipitation: Upon reaction completion (monitored by TLC or LC-MS), cool the mixture to room temperature. Subsequently, cool it further to 0°C in an ice-water bath and continue stirring for 1 hour to maximize the precipitation of the less soluble aniline product.[1]
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a cold 1:1 (v/v) mixture of ethanol and water to remove residual potassium hydroxide and other soluble impurities.[1]
-
Drying: Dry the purified solid under vacuum to yield the final product, 2,6-dichloro-3,5-dimethoxyaniline (Expected yield: ~76%).[1]
Spectroscopic Characterization
Structural confirmation of 2,6-dichloro-3,5-dimethoxyaniline relies on standard spectroscopic techniques. The symmetry of the molecule simplifies its NMR spectra, providing a clear diagnostic fingerprint.
| Technique | Observed / Expected Data | Interpretation |
| ¹H NMR | δ 6.21 (s, 1H), δ 5.40 (s, 2H), δ 3.83 (s, 6H) (400 MHz, DMSO-d₅)[1] | Aromatic Proton: The singlet at 6.21 ppm corresponds to the single proton on the aromatic ring. Amine Protons: The broad singlet at 5.40 ppm integrates to two protons, characteristic of the -NH₂ group. Methoxy Protons: The singlet at 3.83 ppm integrates to six protons, corresponding to the two equivalent methoxy (-OCH₃) groups. |
| IR Spectroscopy | Expected peaks: ~3400-3300 cm⁻¹ (N-H stretch), ~2950-2850 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (C=C stretch), ~1250 cm⁻¹ (C-O stretch), ~800-600 cm⁻¹ (C-Cl stretch) | The presence of sharp peaks in the N-H region confirms the primary amine. C-O and C-Cl stretches confirm the presence of the methoxy and chloro substituents, respectively.[7] |
| Mass Spectrometry | Expected M⁺ peak at m/z 221, with characteristic M+2 and M+4 isotope peaks. | The molecular ion peak confirms the molecular weight. The presence of two chlorine atoms will result in a distinctive isotopic cluster pattern (approx. 9:6:1 ratio for M⁺, M+2, M+4), which is a definitive indicator for dichlorinated compounds.[8] |
Role as a Synthetic Intermediate
The primary value of 2,6-dichloro-3,5-dimethoxyaniline lies in its application as a versatile intermediate for constructing more complex molecules, particularly active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][4] The aniline functional group is a synthetic handle that allows for a wide range of subsequent chemical modifications.
The strategic positioning of the chloro and methoxy groups provides a pre-defined framework, influencing the final molecule's conformation, lipophilicity, and metabolic stability. This makes it a sought-after starting material for library synthesis in drug discovery campaigns.
Caption: Role of 2,6-dichloro-3,5-dimethoxyaniline as a versatile chemical intermediate.
Safety & Handling
As with all chlorinated aromatic amines, proper handling of 2,6-dichloro-3,5-dimethoxyaniline is essential. It is classified as harmful if swallowed.[1][5][9] Researchers must adhere to established laboratory safety protocols.
-
GHS Hazard Statements: H302 (Harmful if swallowed).[1][5][10] Some suppliers may also list H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[11][12]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[11]
Conclusion
2,6-Dichloro-3,5-dimethoxyaniline (CAS: 872509-56-3) is a specialized chemical intermediate whose value is derived from its unique and highly functionalized structure. The synthesis via hydrolysis of its N-acetylated precursor is a robust and scalable method. Its well-defined spectroscopic signature allows for straightforward characterization. For drug development professionals and synthetic chemists, this compound represents a key starting material, offering a reliable scaffold for the creation of novel and complex molecular entities. Adherence to strict safety protocols is mandatory when handling this compound to ensure a safe and effective research environment.
References
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ACS Publications. (2020). Synthesis of meta-Substituted Anilines via Copper-Catalyzed[13][14]-Methoxy Rearrangement. Organic Letters. Available at:
- ACS Publications. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Organic Letters.
- ChemRxiv. Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides.
- National Institutes of Health (NIH). (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. PMC.
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